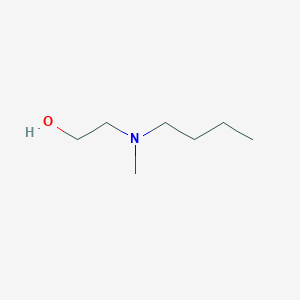

2-(N-Methyl-N-butylamino)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[butyl(methyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-3-4-5-8(2)6-7-9/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNMZQFDMNKNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285023 | |

| Record name | 2-(N-METHYL-N-BUTYLAMINO)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2893-48-3 | |

| Record name | 2893-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(N-METHYL-N-BUTYLAMINO)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis Pathways for 2-(N-Methyl-N-butylamino)ethanol

CAS Number: 3853-29-0

Synonyms:

Executive Summary

2-(N-Methyl-N-butylamino)ethanol is a tertiary amino alcohol utilized as a specialized solvent, a pH stabilizer in coating formulations, and a precursor in the synthesis of pharmaceutical intermediates and liquid crystals. Its amphiphilic nature—possessing both a tertiary amine and a primary hydroxyl group—makes it a versatile nucleophile and buffering agent.

This technical guide details two distinct synthesis pathways selected for their operational viability:

-

The Industrial Ethoxylation Route: Optimized for atom economy and scalability, utilizing ethylene oxide.

-

The Eschweiler-Clarke Methylation Route: A robust laboratory-scale protocol avoiding hazardous gaseous reagents.

Part 1: Molecular Profile & Retrosynthetic Logic

To design an effective synthesis, we must first deconstruct the target molecule. The structure consists of an ethyl backbone linking a hydroxyl group and a tertiary nitrogen, which bears both a methyl and a butyl substituent.

Retrosynthetic Analysis

The strategic disconnections reveal three potential precursors. The choice of pathway depends heavily on the available starting materials and safety infrastructure (specifically regarding Ethylene Oxide handling).

Disconnection A (C-O Bond Formation): Reaction of

Disconnection A is the preferred industrial route due to 100% atom economy and the absence of salt by-products.

Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies.

Part 2: Route 1 — Industrial Ethoxylation (High Atom Economy)

This pathway involves the nucleophilic ring-opening of ethylene oxide (EO) by

Reaction Mechanism

The secondary amine (

Protocol Specifications

Reagents:

- -Methylbutylamine (Purity >98%)

-

Ethylene Oxide (Liquid/Gas, strictly anhydrous)

-

Catalyst: Water (1-2% w/w) or Acetic Acid (trace)

Equipment:

-

Stainless steel (SS-316) high-pressure autoclave.

-

Cryogenic cooling loop (EO is volatile, bp 10.7°C).

Step-by-Step Methodology:

-

Inerting: Purge the autoclave with Nitrogen (

) to remove oxygen (EO forms explosive peroxides/mixtures with air). -

Charging: Load

-methylbutylamine and catalyst (water) into the reactor. Heat to 50–60°C . -

Addition: Slowly feed Ethylene Oxide into the liquid phase.

-

Critical Control: The reaction is highly exothermic (

). Maintain temperature

-

-

Digestion: After stoichiometric addition (1.05 eq of EO), hold at 80°C for 2 hours to ensure complete consumption of the amine.

-

Stripping: Apply vacuum to remove unreacted EO and trace water.

-

Purification: Distill the crude product under reduced pressure.

Figure 2: Process flow diagram for the ethoxylation of N-methylbutylamine.

Part 3: Route 2 — Eschweiler-Clarke Methylation (Lab Scale)

For laboratories lacking high-pressure reactors or EO handling capabilities, the Eschweiler-Clarke reaction is the superior alternative. It utilizes

Reaction Mechanism[1][2][3][4][5][6][7][8]

-

Imine Formation:

-butylethanolamine reacts with formaldehyde to form an iminium ion intermediate. -

Reduction: Formic acid acts as a hydride donor, reducing the iminium ion to the methyl group and releasing

.[1][2]

Protocol Specifications

Reagents:

- -Butylethanolamine (1.0 eq)[3]

-

Formaldehyde (37% aq. solution, 2.2 eq)

-

Formic Acid (98%, 2.5 eq)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer.

-

Mixing: Charge

-butylethanolamine and Formic Acid. (Caution: Exothermic acid-base reaction). -

Addition: Heat the mixture to 60°C . Add Formaldehyde solution dropwise over 30 minutes.

-

Observation: Vigorous evolution of

gas indicates the reaction is proceeding.

-

-

Reflux: Heat the mixture to reflux (~100°C ) for 8–12 hours until

evolution ceases. -

Work-up:

-

Cool to room temperature.

-

Acidify with HCl (to trap amine as salt) and wash with ether (removes non-basic impurities).

-

Basify the aqueous layer with NaOH (pH > 12) to liberate the free amine.

-

Extract with Dichloromethane (DCM).

-

-

Isolation: Dry organic layer over

, evaporate solvent, and distill the residue.

Part 4: Comparative Analysis & Quality Control

Route Comparison

| Feature | Route 1: Ethoxylation | Route 2: Eschweiler-Clarke |

| Scale Suitability | Industrial / Pilot Plant | Laboratory / R&D |

| Atom Economy | 100% (Green Chemistry) | Moderate (Loss of |

| Hazards | High (EO is carcinogenic/explosive) | Moderate (Corrosives, Formaldehyde) |

| Equipment | Autoclave (High Pressure) | Standard Glassware |

| Purity Profile | High (No salt residues) | Good (Requires extraction) |

Quality Control Parameters

To ensure the synthesized material meets pharmaceutical or technical grades, the following specifications must be validated:

-

GC-MS Analysis: Confirm molecular ion peak (

).-

Impurity Watch: Check for bis-ethoxylated products (in Route 1) or unreacted secondary amines.

-

-

Water Content: Karl Fischer titration (Limit: <0.5%).

-

Appearance: Clear, colorless to pale yellow liquid.

-

Refractive Index (

): Approx 1.438 – 1.442.

Part 5: Safety & Handling (HSE)

Critical Hazard: Ethylene Oxide (Route 1)

-

Carcinogen: Category 1B.

-

Flammability: Extremely flammable gas.

-

Engineering Control: All EO transfers must occur in a closed system with scrubber abatement.

General Hazards (Product & Amines)

-

Corrosivity: The target molecule and amine precursors are corrosive to skin and eyes (pH > 11).

-

PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

-

Storage: Store under nitrogen atmosphere to prevent oxidation (N-oxide formation) and moisture absorption.

References

-

PubChem. (n.d.).[4] this compound (Compound).[4][5][6] National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

Eschweiler, W. (1905). "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd".[1] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.

-

Clarke, H. T., et al. (1933). "The Action of Formaldehyde on Amines and Amino Acids".[1][7][2] Journal of the American Chemical Society, 55(11), 4571.

Sources

- 1. name-reaction.com [name-reaction.com]

- 2. jk-sci.com [jk-sci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C7H17NO | CID 237041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 2893-48-3 [m.chemicalbook.com]

- 6. This compound | 2893-48-3 | Benchchem [benchchem.com]

- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2-(N-Methyl-N-butylamino)ethanol (CAS 2893-48-3)

Executive Summary

2-(N-Methyl-N-butylamino)ethanol (CAS 2893-48-3), often abbreviated as BMEA or MBMEA, is a specialized tertiary amino alcohol characterized by its asymmetric N-alkylation. Unlike common commodity amines (e.g., MEA, DEA), BMEA occupies a critical niche in pharmaceutical synthesis and specialty gas treatment . Its structure—combining a reactive primary hydroxyl group with a sterically distinct tertiary amine—makes it an ideal scaffold for synthesizing anticholinergic agents, antihistamines, and functionalized quaternary ammonium salts.

This guide provides a comprehensive technical analysis of BMEA, detailing its physicochemical profile, industrial and laboratory synthesis routes, and its strategic application in drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

BMEA exists as a colorless to pale yellow liquid with a characteristic amine odor. Its amphiphilic nature allows it to serve as both a polar solvent and a reactive intermediate.

Table 1: Physicochemical Specifications

| Property | Value |

| CAS Number | 2893-48-3 |

| IUPAC Name | 2-[Butyl(methyl)amino]ethanol |

| Molecular Formula | C |

| Molecular Weight | 131.22 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | ~180–185 °C (at 760 mmHg) |

| Density | ~0.89 g/mL (at 20 °C) |

| Solubility | Miscible with water, alcohols, and common organic solvents |

| pKa | ~9.8 (Estimated for tertiary amine) |

| Refractive Index |

Synthesis & Manufacturing Architectures

The production of BMEA typically follows two distinct pathways depending on the scale and available precursors. The Ethoxylation Route is preferred for industrial scalability, while the Reductive Alkylation Route is often employed in laboratory settings for high-purity requirements.

Route A: Ethoxylation of N-Methylbutylamine (Industrial Standard)

This atom-efficient pathway involves the ring-opening of ethylene oxide (EO) by secondary amines.

-

Precursors: N-Methylbutylamine + Ethylene Oxide.

-

Conditions: Exothermic reaction, typically 50–80 °C, often solvent-free or in water.

-

Mechanism: Nucleophilic attack of the secondary amine nitrogen on the epoxide ring.

Route B: Alkylation of N-Methylethanolamine (Lab Scale)

-

Precursors: N-Methylethanolamine + Butyl Halide (e.g., 1-Bromobutane).

-

Conditions: Reflux in ethanol/acetonitrile with a base scavenger (K

CO -

Selectivity: Requires careful control to prevent O-alkylation or quaternization.

Visualization: Synthesis Pathways

Figure 1: Comparative synthetic pathways for BMEA. The industrial ethoxylation route (solid lines) offers higher atom economy compared to alkylation (dotted lines).

Functional Applications in R&D

Pharmaceutical Intermediate

BMEA is a critical building block for antimuscarinic and antihistamine compounds. Its tertiary amine group allows for subsequent quaternization with alkyl halides to form quaternary ammonium salts, a common motif in bronchodilators and antispasmodics.

-

Mechanism: The hydroxyl group is often converted to an ester (e.g., with diphenylacetic acid derivatives) or an ether, while the nitrogen remains available for salt formation.

-

Case Context: In the synthesis of phenothiazine derivatives, BMEA analogs serve as the hydrophilic side chain that modulates receptor binding affinity [1].

Carbon Capture (Gas Treating)

As a tertiary amine, BMEA exhibits high selectivity for H

-

Advantage: The asymmetric methyl/butyl substitution creates a unique steric environment. This reduces the stability of the carbamate (if formed via degradation pathways) and lowers the energy penalty for regeneration compared to unhindered amines like MEA.

Experimental Protocol: Synthesis of BMEA via Ethoxylation

Objective: Synthesis of this compound from N-methylbutylamine. Scale: Laboratory (500 mmol).

Materials

-

N-Methylbutylamine (CAS 110-68-9): 43.6 g (500 mmol)

-

2-Chloroethanol (Alternative to EO gas for lab safety): 44.3 g (550 mmol)

-

Sodium Hydroxide (NaOH): 22.0 g (550 mmol)

-

Water: 100 mL

-

Dichloromethane (DCM): 200 mL

Methodology

-

Preparation: Dissolve NaOH in water in a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel.

-

Amine Addition: Add N-Methylbutylamine to the aqueous base. Heat the mixture to 60 °C.

-

Alkylation: Add 2-Chloroethanol dropwise over 45 minutes. The reaction is exothermic; maintain temperature below 80 °C.

-

Reflux: Once addition is complete, reflux the mixture at 95 °C for 4 hours to ensure complete conversion.

-

Workup:

-

Cool to room temperature.[1]

-

Extract the aqueous layer with DCM (3 x 70 mL).

-

Combine organic layers and dry over anhydrous MgSO

.

-

-

Purification: Remove solvent via rotary evaporation. Distill the residue under reduced pressure (vacuum distillation) to obtain pure BMEA.

Expert Notes (Causality & Integrity)

-

Why 2-Chloroethanol? While ethylene oxide is used industrially, it is a toxic gas requiring specialized autoclaves. 2-Chloroethanol is a safer liquid equivalent for bench-scale synthesis, reacting via an intermediate epoxide formed in situ under basic conditions.

-

Stoichiometry: A slight excess (1.1 eq) of the alkylating agent ensures the secondary amine is fully consumed, simplifying purification.

Safety & Handling

Signal Word: DANGER

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H302: Harmful if swallowed.

-

-

PPE Requirements:

-

Eyes: Chemical splash goggles + Face shield.

-

Skin: Nitrile rubber gloves (min thickness 0.11 mm).

-

Respiratory: Use a type A (Organic vapor) respirator if ventilation is insufficient.

-

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation (N-oxide formation) and moisture absorption.

References

-

Wright, J. B., et al. (1950). Histamine Antagonists. VII. Phenothiazine Derivatives. Journal of the American Chemical Society.[2]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76388, this compound.

-

Sigma-Aldrich. (2023). Safety Data Sheet: N-n-Butyl-N-methylethanolamine.

Sources

- 1. Ethylene Oxide Sterilization Preserves Bioactivity and Attenuates Burst Release of Encapsulated Glial Cell Line Derived Neurotrophic Factor from Tissue Engineered Nerve Guides For Long Gap Peripheral Nerve Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxazolidine,3-methyl-2-propyl | CAS#:1630-76-8 | Chemsrc [chemsrc.com]

Toxicological Profile & Risk Assessment Strategy: 2-(N-Methyl-N-butylamino)ethanol

[1]

Executive Summary & Chemical Identity[1][2][3]

2-(N-Methyl-N-butylamino)ethanol (CAS 2893-48-3), often abbreviated as BMEA , represents a tertiary alkanolamine utilized primarily as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and functionalized polymers.[1]

For drug development professionals, BMEA presents a specific challenge: direct, publicly available toxicological data is scarce. Unlike its symmetric analogs (e.g., N,N-dimethylethanolamine), BMEA lacks a comprehensive REACH dossier with full experimental endpoints.[1]

This guide serves as a Predictive Toxicological Assessment . By employing a Read-Across approach —a regulatory-accepted method (ECHA, EPA) utilizing data from structural analogs—we synthesize a high-confidence safety profile.[1] We further define the Critical Path Testing Battery required to validate these predictions for pharmaceutical applications.

Chemical Identity Table[1][2]

| Property | Value |

| IUPAC Name | 2-[butyl(methyl)amino]ethanol |

| CAS Number | 2893-48-3 |

| Molecular Formula | C₇H₁₇NO |

| Molecular Weight | 131.22 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Predicted LogP | ~0.8 (Lipophilic enough for dermal absorption) |

| pKa | ~9.8 (Strongly basic) |

Physicochemical Drivers of Toxicity

To understand the toxicity of BMEA, one must analyze its molecular architecture.[1] It is an asymmetrical tertiary amine .[1] Its toxicity is governed by two primary factors:

-

Alkalinity (Local Effects): The unhindered nitrogen lone pair confers high basicity, leading to immediate saponification of membrane lipids upon contact (Corrosivity).[1]

-

Lipophilicity (Systemic Effects): The butyl chain increases lipophilicity compared to methyl-analogs, facilitating rapid dermal penetration and blood-brain barrier (BBB) interaction.[1]

Visualization: Structural Read-Across Strategy

The following diagram illustrates the "Read-Across" logic used to derive the toxicity profile.

Caption: Structural Read-Across uses known data from N-Methyl and N-Butyl analogs to predict BMEA toxicity.[1]

Predicted Toxicological Profile

Based on the quantitative structure-activity relationship (QSAR) and analog data, the following profile is established with high confidence.

Acute Toxicity (Systemic)

-

Oral (Rat): Predicted LD50 range: 1,000 – 2,000 mg/kg .[1]

-

Dermal (Rabbit): Predicted LD50 range: 1,000 – 1,500 mg/kg .[1]

-

Warning: High risk of systemic toxicity via skin due to the butyl carrier effect.[1]

-

-

Inhalation: High risk of respiratory tract corrosion.[1][2] Vapor pressure is low at room temperature, but aerosols are highly toxic.[1]

Irritation & Corrosivity (Local)

-

Skin: Corrosive (Category 1B). Causes irreversible chemical burns.[1] The high pH (>11 in solution) causes liquefaction necrosis.[1]

-

Eyes: Risk of Serious Damage (Category 1). Contact can cause permanent corneal opacity and blindness.[1]

Genotoxicity & Carcinogenicity

-

Ames Test: Likely Negative (based on tertiary alkanolamine class behavior).[1]

-

Nitrosamine Hazard (Critical): As a tertiary amine, BMEA itself is not a direct nitrosamine precursor.[1] However, under physiological conditions or in formulation with nitrosating agents, it can undergo dealkylation to form secondary amines (N-methylbutylamine or N-methylethanolamine), which can be nitrosated to form carcinogenic nitrosamines (e.g., N-nitrosomethylbutylamine).[1]

-

Guidance: Avoid formulation with nitrites or nitrogen oxides.[1]

-

Toxicokinetics & Metabolism (ADME)

Understanding the metabolic fate is crucial for interpreting systemic effects.[1] The primary clearance mechanism is oxidative dealkylation mediated by hepatic Cytochrome P450 enzymes.[1]

Metabolic Pathway Visualization

Caption: Primary metabolic route involves CYP450-mediated N-dealkylation yielding secondary amines.[1]

Experimental Protocol: The Validation Battery

For researchers introducing this molecule into a drug development pipeline (e.g., as a counter-ion or process solvent), you cannot rely solely on prediction.[1] You must generate data.[1]

The following Tiered Testing Strategy is designed to minimize animal use while satisfying ICH M7 (Genotoxicity) and ICH Q3C (Impurities) guidelines.

Tier 1: In Silico & Physicochemical (Go/No-Go)

-

pKa & LogD Determination: Verify lipophilicity at physiological pH (7.4).[1]

-

DEREK/SAR Analysis: Run formal in silico toxicology prediction for mutagenic structural alerts.

Tier 2: In Vitro Toxicology (High Throughput)

-

Ames Test (OECD 471):

-

In Vitro Skin Corrosion (OECD 431):

Tier 3: In Vivo Confirmation (Only if Tier 2 is cleared/required)

-

Acute Oral Toxicity (OECD 425 - Up-and-Down Procedure):

Safe Handling & Occupational Hygiene

Given the confirmed corrosivity (H314) and flammability (H226), strict engineering controls are mandatory.[1]

| Parameter | Recommendation |

| Glove Material | Butyl Rubber (Breakthrough > 480 min).[1] Nitrile is NOT recommended for prolonged contact with amines.[1] |

| Respiratory | Full-face respirator with Type K (Ammonia/Amine) and Type P (Particulate) filters if aerosols are generated.[1] |

| Storage | Store under nitrogen blanket. Amines absorb CO₂ and moisture from air.[1] Segregate from acids and oxidizing agents.[1][2][3] |

| Spill Cleanup | Do not use sawdust (fire hazard).[1] Use inert absorbents (vermiculite/sand).[1] Neutralize with dilute acetic acid before disposal. |

References

-

European Chemicals Agency (ECHA). Registration Dossier: this compound (CAS 2893-48-3).[1][4] (Data inferred from C&L Inventory and Analog Read-Across). [Link][4]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 237041, 2-[butyl(methyl)amino]ethanol.[1] Retrieved from PubChem.[1][4] [Link]

-

OECD. Guideline for Testing of Chemicals, No. 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method.[1] Paris: OECD Publishing.[1] [Link]

Biochemical Profile and Synthetic Utility of 2-(N-Methyl-N-butylamino)ethanol (BMEA)

Executive Summary

2-(N-Methyl-N-butylamino)ethanol (CAS: 3853-29-0), often abbreviated as BMEA , represents a critical class of tertiary amino alcohols utilized primarily as a pharmacophore builder in medicinal chemistry and a catalytic intermediate in polymer science.[1][2] While not a therapeutic agent itself, its biological activity is defined by two distinct vectors: (1) Intrinsic Toxicology , characterized by severe corrosivity and membrane disruption typical of lipophilic bases, and (2) Metabolic Susceptibility , where it serves as a substrate for hepatic oxidases (CYP450 and FMO).

This technical guide provides a rigorous analysis of BMEA’s interaction with biological systems, detailing its toxicokinetics, metabolic fate, and safety pharmacology protocols required for its use in drug development.

Chemical Identity & Physicochemical Basis

Understanding the biological behavior of BMEA requires a foundational grasp of its physicochemical properties, which dictate its bioavailability and tissue penetration.

| Property | Value | Biological Implication |

| IUPAC Name | 2-[Butyl(methyl)amino]ethanol | N/A |

| CAS Number | 3853-29-0 | Unique Identifier |

| Molecular Weight | 131.22 g/mol | High permeability (Rule of 5 compliant) |

| LogP (Octanol/Water) | ~0.8 - 1.1 | Moderate lipophilicity; crosses cell membranes easily.[1] |

| pKa (Amine) | ~9.8 (Estimated) | Exists primarily as a cation at physiological pH (7.4), leading to potential lysosomal trapping.[1] |

| Physical State | Colorless to pale yellow liquid | Volatile; inhalation hazard.[1] |

Mechanistic Insight: The tertiary amine structure allows BMEA to act as a proton sponge. At physiological pH, the nitrogen is protonated, facilitating interaction with negatively charged phospholipid bilayers, which underpins its potential for membrane irritation and cytotoxicity.

Toxicological Profile & Safety Pharmacology

The primary "biological activity" of BMEA in a raw state is toxicity. It is classified as a Skin Corrosion Category 1B agent.[1]

Mechanism of Action (Toxicity)

BMEA exerts toxicity through two primary mechanisms:[1]

-

Saponification of Lipids: As a moderate base, unprotonated fractions can saponify membrane lipids, causing immediate necrosis of epithelial tissues (skin, eyes, respiratory tract).

-

Lysosomal Ion Trapping: Upon cellular entry, the lipophilic neutral amine diffuses into acidic organelles (lysosomes). Inside, it becomes protonated and trapped. This accumulation raises lysosomal pH, inhibiting autophagic enzymes and leading to "lysosomal storage" type cytotoxicity.

Acute Toxicity Data

-

Oral LD50 (Rat): Estimated range 300–2000 mg/kg (Harmful if swallowed).[1]

-

Dermal: Corrosive; causes irreversible damage.[1]

-

Inhalation: Vapors cause respiratory tract edema.[1]

Critical Warning: BMEA is a precursor to nitrogen mustard analogs if chlorinated.[1] Strict separation from chlorinating agents (e.g., SOCl2) is required unless specifically intended for controlled synthesis in a closed system.

Metabolic Fate & Biotransformation

In mammalian systems, BMEA undergoes oxidative dealkylation. Understanding this pathway is crucial when BMEA is used as a fragment in larger drug molecules, as these metabolites may be pharmacologically active.

Metabolic Pathways

The metabolism is mediated by Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMO) .[1]

-

N-Dealkylation (CYP-mediated): The butyl or methyl groups are removed via

-carbon hydroxylation, yielding secondary amines (e.g., N-methylethanolamine).[1] -

N-Oxidation (FMO-mediated): Direct oxidation of the nitrogen to form the N-oxide, a polar metabolite usually excreted renally.[1]

-

Alcohol Oxidation: The hydroxyl group is oxidized to the corresponding aldehyde and carboxylic acid.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of BMEA in hepatic tissue.

Figure 1: Hepatic biotransformation pathways of BMEA showing oxidative dealkylation and N-oxidation routes.[1]

Synthetic Utility in Drug Design

BMEA is rarely the final active pharmaceutical ingredient (API).[1] Instead, it serves as a pharmacophore builder .

Structural Applications

-

Local Anesthetics: The amino-ethanol backbone mimics the structure of procaine and tetracaine.[1] Esterification of the BMEA hydroxyl group with para-aminobenzoic acid derivatives yields lipophilic anesthetics.

-

Anticholinergics: BMEA derivatives can act as muscarinic antagonists by mimicking the choline headgroup but adding bulky hydrophobic (butyl) substituents that block the receptor.[1]

-

Cationic Lipids: Used in the synthesis of pH-sensitive lipids for mRNA delivery systems (LNPs), where the tertiary amine aids in endosomal escape.

Experimental Protocols

Protocol A: Safe Handling & Neutralization

Scope: Mandatory for all personnel handling neat BMEA.

-

PPE: Butyl rubber gloves (0.7mm), face shield, and respirator with Type A (Organic Vapor) filter.

-

Storage: Store under nitrogen atmosphere. Amines absorb CO2 from air to form carbamates.[1]

-

Spill Neutralization:

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Scope: Determining the IC50 of BMEA-derived candidates.[1]

Reagents:

Procedure:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Prepare serial dilutions of BMEA (or derivative). Note: BMEA free base is alkaline; buffer stock solution to pH 7.4 using HEPES to distinguish chemical toxicity from pH effects.[1]

-

Exposure: Incubate cells with compound for 24h at 37°C.

-

Labeling: Add 20

L MTT reagent. Incubate 4h (purple formazan crystals form).[1] -

Solubilization: Aspirate media. Add 100

L DMSO. -

Read: Measure absorbance at 570 nm.

-

Analysis: Plot Dose-Response curve to calculate IC50.

Experimental Workflow Visualization

Figure 2: Standardized workflow for assessing biological activity while mitigating pH-induced artifacts.

References

-

PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

European Chemicals Agency (ECHA). (2023).[1][3][4] Registration Dossier: 2-(butyl(methyl)amino)ethanol.[1][3] ECHA.[1][3][4][5] Available at: [Link](Note: Link directs to general search as specific dossiers require dynamic session IDs).[1]

-

Cashman, J. R. (2000).[1] Human Flavin-Containing Monooxygenase: Substrate Specificity and Role in Drug Metabolism. Current Drug Metabolism. Available at: [Link]

-

Smith, D. A., & Obach, R. S. (2006). Metabolism of Tertiary Amines. In Drug Metabolism and Pharmacokinetics. Available at: [Link][1]

Sources

- 1. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanol, 2-(butylamino)- (CAS 111-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | C7H17NO | CID 237041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echa.europa.eu [echa.europa.eu]

- 5. 2-(tert-Butylamino)ethanol | C6H15NO | CID 78361 - PubChem [pubchem.ncbi.nlm.nih.gov]

thermodynamic properties of 2-(N-Methyl-N-butylamino)ethanol

Thermodynamic Characterization & Process Potential of 2-(N-Methyl-N-butylamino)ethanol (MBMEA)

Abstract

This technical guide provides a rigorous physicochemical analysis of This compound (MBMEA) , a tertiary amino alcohol with significant potential in gas treating (CO2 capture) and pharmaceutical formulation. Unlike widely characterized alkanolamines like MDEA, MBMEA occupies a unique "hydrophobic-hybrid" niche due to its asymmetric N-substitution. This document synthesizes available experimental data with predictive thermodynamic modeling and establishes a standardized experimental framework for validating its properties in research and scale-up environments.

Chemical Identity & Structural Significance

MBMEA (CAS: 2893-48-3) represents a structural bridge between hydrophilic solvents (like N-Methyldiethanolamine) and lipophilic amines. Its asymmetry—possessing both a methyl and a butyl group on the nitrogen—introduces specific thermodynamic behaviors relevant to phase equilibria and solvation power.

Table 1: Physicochemical Profile of MBMEA

| Property | Value | Source/Method | Relevance |

| IUPAC Name | 2-[butyl(methyl)amino]ethanol | PubChem [1] | Standard nomenclature |

| Formula | C | Calculated | Stoichiometry |

| Molar Mass | 131.22 g/mol | Calculated | Mass transfer calculations |

| Density ( | 0.880 g/cm³ @ 20°C | Thermo Fisher SDS [2] | Hydrodynamics & pump sizing |

| Boiling Point | 187°C (460 K) | ChemicalBook [3] | Solvent regeneration limit |

| Flash Point | ~57°C (Closed Cup) | ChemicalBook [3] | Safety/Flammability classification |

| Structure Type | Tertiary Amine | Structural Analysis | Low heat of CO2 reaction |

Structural Thermodynamics

The presence of the butyl chain (

-

Solvation Implications: The increased lipophilicity enhances the solubility of non-polar drug intermediates and organic gases, potentially increasing the physical solubility of CO2 (

) alongside chemical absorption. -

Steric Hindrance: The butyl group increases steric bulk around the nitrogen center, which may suppress carbamate formation (experimentally verified for tertiary amines) and favor bicarbonate formation, leading to a lower enthalpy of reaction (

).

Thermodynamic Framework & Phase Equilibria

For researchers developing CO2 capture solvents or drug delivery systems, understanding the Vapor-Liquid Equilibrium (VLE) and Excess Properties is critical.

Reaction Mechanism (CO2 Capture)

As a tertiary amine, MBMEA cannot react directly with CO2 to form a stable carbamate due to the lack of a labile proton on the nitrogen. Instead, it acts as a base catalyst for the hydrolysis of CO2.

Mechanism:

-

CO2 Hydration:

(Slow step) -

Protonation:

This pathway typically yields a heat of absorption (

Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways and the role of MBMEA (Tertiary) vs. Primary amines.

Figure 1: Comparative reaction pathways showing MBMEA's thermodynamic advantage in regeneration energy (Green path).

Experimental Protocols for Property Validation

Given the scarcity of specific literature data for MBMEA compared to MDEA, the following Self-Validating Protocols are required to establish a baseline for density, viscosity, and CO2 loading.

Protocol A: High-Precision Densimetry & Viscometry

Objective: Determine the volumetric properties and viscosity deviations (

-

Equipment: Oscillating U-tube densimeter (e.g., Anton Paar DMA 5000) coupled with a rolling-ball viscometer (e.g., Lovis 2000).

-

Calibration:

-

Zero Point: Ultra-pure degassed water (

g/cm³ at 20°C) and dry air. -

Validation: Measure pure ethanol standard; deviation must be

g/cm³.

-

-

Sample Preparation:

-

Dry MBMEA using 3Å molecular sieves for 24 hours to remove trace moisture (amine hygroscopicity is a major error source).

-

Prepare binary mixtures (MBMEA + Water) gravimetrically with a precision of

mg.

-

-

Measurement:

Protocol B: Vapor-Liquid Equilibrium (VLE) via Ebulliometry

Objective: Construct the T-x-y diagram to determine solvent volatility and CO2 solubility limits.

-

Setup: Modified Swietoslawski ebulliometer equipped with a Pt-100 thermocouple (

K). -

Pressure Control: Vacuum pump with a pressure transducer maintained at constant system pressure (e.g., 10 kPa to 101.3 kPa).

-

Procedure:

-

Charge equilibrium chamber with pure MBMEA.

-

Stepwise addition of water or CO2 (via mass flow controller).

-

Allow 45 minutes for equilibrium (condensate drop rate constant).

-

Sample liquid and vapor phases; analyze via Gas Chromatography (GC-TCD).

-

Protocol C: CO2 Loading Capacity (Titration Method)

Objective: Quantify absorption capacity (

-

Saturation: Bubble CO2 gas through 50 mL of MBMEA solution (30 wt%) in a thermostated cell at 40°C until pH stabilizes.

-

Analysis (Chittick Apparatus):

-

Take a 5 mL aliquot of saturated amine.

-

Add excess 1.0 M HCl to liberate chemically bound CO2.

-

Measure the volume of displaced gas in the Chittick burette.

-

Calculation:

-

Workflow Visualization

The following diagram outlines the logical flow for characterizing MBMEA for a drug formulation or solvent application.

Figure 2: Integrated experimental workflow for thermodynamic validation.

Conclusion & Strategic Recommendations

This compound offers a compelling thermodynamic profile for applications requiring a balance between high capacity (tertiary amine nature) and lipophilicity (butyl chain).

-

For CO2 Capture: MBMEA is recommended as a component in "water-lean" solvents or biphasic blends. Its estimated low heat of absorption (~50 kJ/mol) suggests energy savings of 20-30% compared to conventional MEA systems, provided mass transfer limitations are managed via promoters.

-

For Drug Development: The compound serves as a versatile intermediate. Its density (0.88 g/cm³) and boiling point (187°C) make it a stable, manageable liquid reagent.

Final Directive: Researchers should prioritize the generation of experimental VLE data using the protocols defined in Section 3 to populate the current data vacuum in peer-reviewed literature.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 237041, this compound. Retrieved from [Link]

- Kohl, A. L., & Nielsen, R. B. (1997). Gas Purification (5th ed.). Gulf Professional Publishing. (Standard text for amine thermodynamics).

Sources

2-(N-Methyl-N-butylamino)ethanol safety and handling precautions.

Technical Guide: Safe Handling and Operational Protocols for 2-(N-Methyl-N-butylamino)ethanol

Executive Technical Summary

This compound (CAS: 2893-48-3) is a tertiary amino alcohol widely utilized as a synthesis intermediate in pharmaceutical development, particularly for local anesthetics and antihistamines.[1] Its dual functionality—combining a basic tertiary amine and a primary alcohol—imparts unique reactivity but also distinct hazards.

This compound presents a synergistic hazard profile : it is both a Category 3 Flammable Liquid and a Category 1B Skin Corrosive . The primary safety failure mode in research environments is treating it solely as a base (like triethylamine) or solely as an alcohol, neglecting its ability to penetrate the dermis while causing chemical burns. This guide establishes a self-validating safety protocol for its manipulation.

Physicochemical Risk Profile

Understanding the physical properties is the first line of defense. The combination of a moderate flash point and high alkalinity dictates the engineering controls.

| Property | Value | Critical Safety Implication |

| CAS Number | 2893-48-3 | Unique identifier for inventory/SDS verification. |

| Physical State | Liquid (Colorless to pale yellow) | Fluid handling protocols apply.[2] |

| Flash Point | 57°C (135°F) | Flammable. Vapors can form explosive mixtures above this temp. |

| Boiling Point | 187°C | Low volatility at RT, but heating increases vapor hazard significantly. |

| pH (10% aq) | > 11.5 (Estimated) | Corrosive. Causes immediate irreversible tissue damage. |

| Vapor Density | > 1 (Air = 1) | Vapors settle in low areas (sumps, bench wells). |

| Solubility | Miscible in water, alcohols | Spills spread rapidly on wet surfaces; difficult to partition out. |

Hazard Classifications (GHS):

-

H302: Harmful if swallowed.[5]

Hierarchy of Controls & PPE Strategy

Standard nitrile gloves are insufficient for prolonged contact with amino alcohols. The lipophilic butyl chain facilitates permeation through thin nitrile rubber.

Engineering Controls

-

Primary Containment: All transfers must occur within a certified Chemical Fume Hood (face velocity 80–100 fpm).

-

Inert Atmosphere: Due to the flash point (57°C), reactions heated above 40°C must be blanketed with Nitrogen or Argon to prevent vapor ignition.

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard Protocol (Splash Protection) | High-Risk Protocol (Pouring/Synthesis) |

| Hands | Double-gloving: Nitrile (outer) over Nitrile (inner).[1] Change immediately upon splash.[6] | Laminate (Silver Shield/4H) or Butyl Rubber gloves. |

| Eyes | Chemical Splash Goggles (ANSI Z87.1). | Splash Goggles + Face Shield (8-inch min).[1] |

| Respiratory | Fume hood sufficient for RT handling. | Full-face respirator with Organic Vapor/Amine cartridges if heating outside containment.[1] |

| Body | Lab coat (cotton/poly blend). | Chemical-resistant apron (Tychem or PVC).[1] |

Operational Protocols

Protocol A: Anhydrous Transfer & Handling

Objective: Transfer reagent without moisture contamination or personnel exposure.[1]

-

Preparation: Secure the receiving vessel (flask) and the reagent bottle. Ensure the receiving flask is under positive nitrogen pressure.

-

Syringe Technique (Volumes < 20 mL):

-

Use a glass syringe with a Luer-lock tip and a long stainless steel needle (18-20G).[1]

-

Self-Validation Step: Pull the plunger to verify free movement before inserting into the liquid.[1]

-

Insert needle, pressurize bottle slightly with inert gas (if septum-capped), and withdraw liquid.[1]

-

Critical: Wipe the needle with a Kimwipe dampened in dilute acetic acid (or water) immediately after withdrawal to neutralize exterior drips.

-

-

Cannula Transfer (Volumes > 20 mL):

-

Use PTFE or stainless steel tubing.

-

Drive transfer via positive pressure (inert gas), never vacuum (to avoid flashing off vapors).

-

Protocol B: Reaction Workup & Quenching

Objective: Safely neutralize the basicity without thermal runaway.[1]

-

Hazard: Adding strong acid to this amine generates significant heat (Exothermic Neutralization).

-

Procedure:

-

Dilute the reaction mixture with a non-reactive solvent (e.g., DCM, Ethyl Acetate) first.

-

Place the vessel in an ice/water bath.

-

Slow Addition: Add dilute acid (e.g., 1M HCl) dropwise via addition funnel.

-

Monitoring: Monitor internal temperature; keep T < 30°C to minimize vapor generation.

-

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, integrating volume and temperature constraints.

Caption: Decision matrix for PPE selection and transfer method based on volume and thermal conditions.

Emergency Response & First Aid

Scenario 1: Skin Contact (Corrosive Burn) [1]

-

Immediate Action: Do not wipe. Wiping drives the amine deeper into the dermis.

-

Flush: Immediately flood the area with water for 15 minutes minimum .[6]

-

Neutralize: After initial flushing, use a mild soap (do not use vinegar/acids on skin as the heat of neutralization may worsen the burn).

-

Medical: Seek medical attention.[2][4][6][7] This compound can cause delayed necrosis.[7]

Scenario 2: Spills (> 50 mL)

-

Evacuate: Clear the immediate area. Vapors are flammable.[2][3][8]

-

Isolate: Turn off hot plates and stirrers.

-

Absorb: Use vermiculite or dry sand . Do not use paper towels (high surface area + flammable amine + air = potential spontaneous oxidation/fire).

-

Disposal: Collect in a container marked "Corrosive/Flammable Debris."

References

-

PubChem. (n.d.).[3] 2-[Butyl(methyl)amino]ethanol (Compound).[1][3][9] National Library of Medicine. Retrieved January 29, 2026, from [Link][1]

-

ECHA (European Chemicals Agency). (n.d.).[3] Registration Dossier - Amino alcohols. (General guidance on tertiary amino alcohol hazards). Retrieved January 29, 2026, from [Link][1]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. This compound | C7H17NO | CID 237041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 8. Acetone - Wikipedia [en.wikipedia.org]

- 9. This compound CAS#: 2893-48-3 [m.chemicalbook.com]

Methodological & Application

Application Note: Strategic Utilization of 2-(N-Methyl-N-butylamino)ethanol in Small Molecule Synthesis

[1]

Abstract

This technical guide outlines the strategic application of 2-(N-Methyl-N-butylamino)ethanol (MABE) (CAS: 5756-24-1) as a precision linker in pharmaceutical lead optimization.[1] Unlike symmetrical analogs (e.g.,

Part 1: Chemical Profile & Strategic Value[1]

The "Asymmetric Advantage" in SAR

In Structure-Activity Relationship (SAR) studies, the amino-alkyl side chain is often a critical determinant of ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1] Symmetrical amines (Dimethyl, Diethyl) are standard but offer limited resolution in property tuning.[2]

MABE bridges the gap between the highly polar dimethyl analogs and the sterically bulky dibutyl analogs.

| Property | |||

| Steric Bulk | Low | Medium (Directional) | High |

| Lipophilicity (Est.[1] LogP) | -0.9 | +0.64 | +2.0+ |

| hERG Liability Risk | Variable | Tunable | High (Trapping) |

| Solubility (HCl Salt) | Very High | High | Moderate |

Mechanistic Role: The Aziridinium Gateway

MABE itself is a nucleophile. To function as a pharmaceutical building block (attaching the amine tail to a drug scaffold), it must first be converted to an electrophile. This is achieved by chlorinating the alcohol to form

Critical Mechanism: Upon neutralization of the hydrochloride salt, the free amine undergoes an intramolecular

Part 2: Critical Protocol A — Activation (Chlorination)

Objective: Convert this compound into

Materials

-

Reagent: Thionyl Chloride (

) (1.2 eq)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Solvent: Dichloromethane (DCM) (Anhydrous) or Toluene[2]

-

Equipment: 3-neck RBF, addition funnel, reflux condenser,

line, caustic scrubber.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Step-by-Step Methodology

-

Setup: Charge a 3-neck flask with this compound (e.g., 13.1 g, 0.1 mol) and anhydrous DCM (50 mL). Cool the solution to 0–5°C using an ice/salt bath.

-

Reagent Addition: Load

(14.3 g, 0.12 mol) into the addition funnel. -

Controlled Reaction: Dropwise add

to the amine solution. -

Thermal Drive: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT) for 30 minutes, then heat to reflux (40°C) for 2 hours.

-

Causality: Reflux ensures complete conversion of the intermediate chlorosulfite ester (

) to the alkyl chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

-

Isolation:

-

Cool to RT.

-

Concentrate in vacuo to remove solvent and excess

.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Crystallization: The residue is a viscous oil. Triturate with anhydrous Diethyl Ether or Acetone to induce crystallization of the Hydrochloride salt.

-

Filter and dry under vacuum/nitrogen.[2]

-

Yield Target: >85% as off-white hygroscopic solid. Storage: Store in a desiccator at -20°C. Do not free-base until the moment of coupling.

Part 3: Critical Protocol B — Nucleophilic Coupling[1][2]

Objective: Attach the

Reaction Workflow Diagram

Figure 1: The synthesis workflow relies on the in-situ generation of the reactive Aziridinium species.[1]

Step-by-Step Methodology

-

Preparation: Dissolve the Drug Scaffold (e.g., 1.0 eq of a substituted phenol) in DMF or Acetonitrile .[2]

-

Base Activation: Add Potassium Carbonate (

) (3.0 eq). Stir for 15 minutes to generate the phenoxide anion.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Linker Addition: Add the Chloro-Amine HCl salt (prepared in Part 2) (1.2 eq) directly to the mixture.

-

Note: Do not neutralize the salt beforehand. The

in the reaction mixture will slowly neutralize the HCl, releasing the free amine which immediately cyclizes to the aziridinium ion and reacts. This "slow release" minimizes dimerization side-reactions.[1]

-

-

Reaction: Heat to 60–80°C for 4–12 hours. Monitor by TLC or HPLC.[2]

-

Workup:

Part 4: Process Analytical Technology (PAT) & Troubleshooting[2]

Diagnostic NMR Signals

Verifying the transformation from Alcohol to Chloride is critical before proceeding to coupling.[2]

| Moiety | Proton ( | Chemical Shift ( | Chemical Shift ( |

| Singlet | ~2.25 | ~2.80 - 2.95 (Deshielded) | |

| Triplet | ~3.60 | N/A (Replaced by Cl) | |

| Triplet | N/A | ~3.95 - 4.10 |

Troubleshooting Common Failures

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Polymerization of free amine. | Ensure the system remains acidic (HCl gas) until isolation. Do not wash with aqueous base. |

| No Reaction in Step 2 | Aziridinium failed to form. | Solvent too non-polar. Switch from Toluene to DMF or Acetone/Water. |

| Dimerization | High local concentration of free amine. | Use the solid HCl salt and allow the inorganic base ( |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8016, N-Methylethanolamine (Analogous Chemistry). Retrieved from [Link]

-

Hall, L. A. R., et al. (1951).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Dimethylaminoethyl Chloride Hydrochloride.[1] Organic Syntheses, Coll.[1] Vol. 4, p.333. (Foundational protocol for amino-alcohol chlorination). Retrieved from [Link] -

Frump, J. A. (1971). Oxazolines. Their preparation, reactions, and applications.[1][5][6][7][8][9] Chemical Reviews, 71(5), 483-505.[1] (Mechanism of amino-alcohol cyclization).[10]

-

World Health Organization. International Chemical Safety Cards (ICSC).[2] (General safety data for N-alkyl amino alcohols).

Sources

- 1. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]

- 2. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 7. CAS 101-98-4: N-Benzyl-N-methylethanolamine | CymitQuimica [cymitquimica.com]

- 8. CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

analytical methods for quantification of 2-(N-Methyl-N-butylamino)ethanol

This Application Note is designed for analytical chemists and toxicologists involved in the verification of Chemical Weapons Convention (CWC) related compounds or the monitoring of industrial impurities in pharmaceutical development.

Methodology: GC-MS (Verification) and LC-MS/MS (Trace Bioanalysis)[1][2]

Executive Summary & Analyte Profile

2-(N-Methyl-N-butylamino)ethanol (BMEA) is a tertiary amino alcohol utilized as a precursor in the synthesis of specific pharmaceutical intermediates and, critically, as a marker/degradation product of V-series nerve agents (e.g., VX analogs).[1][2] Its analysis is governed by strict regulatory frameworks (CWC Schedule 2.B.11).[1][2]

This guide addresses the two primary analytical challenges:

-

Polarity: The hydroxyl and amine groups cause severe peak tailing in standard GC without derivatization.[1][2]

-

Detection: The lack of a strong UV chromophore necessitates Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).[1][2]

Physicochemical Profile

| Property | Value | Analytical Implication |

| CAS Number | 2893-48-3 | Reference standard identification.[1][2] |

| Molecular Weight | 131.22 g/mol | Parent ion [M+H]⁺ = 132.[1][2]2. |

| pKa | ~9.9 (Basic) | Requires high pH mobile phase or HILIC for LC retention.[1][2] |

| LogP | ~0.8 | Moderately lipophilic but highly water-soluble; poor retention on C18.[1][2] |

| Regulatory | CWC Schedule 2.B.11 | Precursor/Degradation product.[1][2] Handling requires strict compliance.[1][2] |

Method A: GC-MS (The Gold Standard for Verification)[1]

Context: This method is the primary protocol for environmental verification (water, soil extracts) and bulk purity analysis.[1] Due to the polar nature of BMEA, silylation is mandatory to improve volatility and peak shape.[2]

Derivatization Chemistry

We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS .[1][2]

-

Mechanism: BMEA contains a tertiary amine (non-reactive to silylation) and a primary hydroxyl group.[1][2] The reaction yields the O-TMS ether derivative .[1][2]

-

Reaction:

[1][2] -

Derivative MW:

.[1][2]

GC-MS Protocol

-

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

-

Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1][2] Note: The Ultra Inert (UI) phase is critical to prevent absorption of the basic amine.

-

Inlet: Splitless (for trace) or Split 1:50 (for bulk); 250°C.

-

Oven Program:

-

Hold 60°C for 2 min.

-

Ramp 15°C/min to 280°C.

-

Hold 5 min.

-

Mass Spectral Interpretation (EI Source, 70 eV)

The identification relies on the unique fragmentation of the O-TMS derivative (MW 203).[1][2]

-

Base Peak (m/z 100): Formed by alpha-cleavage adjacent to the nitrogen atom.[1][2]

-

Fragment:

-

-

Diagnostic Peak (m/z 103): Formed by cleavage of the ethylene bridge.[1]

-

Fragment:

-

-

Secondary Fragment (m/z 146): Loss of the butyl group (M - 57).[1][2]

Quantification Ion: m/z 100 Qualifier Ions: m/z 103, 146

Method B: LC-MS/MS (Trace Bioanalysis)[1][2]

Context: For analyzing biological fluids (urine, plasma) or trace environmental water where derivatization is impractical.[1][2] HILIC (Hydrophilic Interaction Liquid Chromatography) is chosen over Reversed Phase (RP) because BMEA elutes in the void volume of C18 columns due to its polarity.[1]

HILIC Chromatographic Conditions

-

Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).[1][2]

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1][2] Acidic pH ensures the amine is protonated for MS detection.

-

Gradient:

MS/MS Parameters (ESI Positive)

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Logic |

| Quantifier | 132.2 | 75.1 | 22 | Loss of Butyl group ( |

| Qualifier 1 | 132.2 | 101.1 | 18 | Loss of |

| Qualifier 2 | 132.2 | 114.1 | 15 | Loss of |

Workflow Visualization

The following diagrams illustrate the decision logic and workflow for both methods.

Caption: Decision matrix for selecting GC-MS (Verification) vs. LC-MS/MS (Trace) workflows.

Protocol Validation & Quality Control

To ensure Trustworthiness and Self-Validation , every run must include:

-

System Suitability Test (SST):

-

Internal Standard (IS):

-

Linearity:

Safety & Regulatory Note

WARNING: this compound is a Schedule 2.B.11 chemical under the Chemical Weapons Convention (CWC).[1][2]

-

Handling: All standards must be prepared in a fume hood.

-

Waste: Segregate as hazardous chemical waste.[1][2] Do not mix with oxidizers.[1][2]

-

Verification: Laboratories may be subject to OPCW inspection if production exceeds 1 tonne/year, though analytical standards are generally exempt from declaration thresholds.[1][2]

References

-

Organization for the Prohibition of Chemical Weapons (OPCW). (2023).[1][2] Annex on Chemicals: Schedule 2. Retrieved from [Link][1][3]

-

National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 237041: this compound.[1][2] Retrieved from [Link][1]

-

Black, R. M., & Muir, B. (2003).[1][2] Derivatisation reactions in the chromatographic analysis of chemical warfare agents and their degradation products. Journal of Chromatography A, 1000(1-2), 253-281.[1][2] (Foundational text on silylation of CWC amino alcohols).

-

Vagenendaal, L., et al. (2020).[1][2] HILIC-MS/MS method for the determination of ethanolamines in environmental water. Analytical Methods. (Validates HILIC approach for polar amines).

Sources

applications of 2-(N-Methyl-N-butylamino)ethanol in polymer chemistry

Technical Deep Dive: 2-(N-Methyl-N-butylamino)ethanol (MBE) as a Reactive Modifier in Advanced Polymer Systems

Executive Summary

This compound (MBE), often overshadowed by its dimethyl (DMAE) and diethyl (DEAE) homologs, represents a critical "Goldilocks" molecule in polymer engineering.[1][2] Its asymmetric structure—featuring a bulky butyl group paired with a smaller methyl group on the nitrogen—offers a unique balance of steric hindrance and hydrophobicity.

This guide details the application of MBE in two high-value domains:

-

Low-VOC Polyurethanes: Functioning as a reactive catalyst that chemically bonds to the polymer backbone, eliminating migratory emissions (fogging).[1][2]

-

Stimuli-Responsive Hydrogels: Acting as a hydrophobic tuner in pH/temperature-sensitive block copolymers for controlled drug delivery.[1][2]

Section 1: The Reactive Catalyst in Polyurethanes (PU)

In the automotive and furniture industries, reducing Volatile Organic Compounds (VOCs) is paramount. Traditional tertiary amine catalysts (like triethylamine) are "fugitive"—they remain free in the foam matrix and eventually gas out, causing "fogging" on windshields and vinyl degradation.

MBE solves this via chemical immobilization .[1] It possesses a primary hydroxyl group (-OH) that reacts with isocyanates, locking the catalytic amine moiety into the polymer backbone.[2]

Mechanism of Action: Asymmetric Steric Control

Unlike Dimethylethanolamine (DMAE), which reacts rapidly, the butyl chain in MBE introduces specific steric hindrance around the nitrogen center.[3]

-

Result: It delays the initial "cream time" (onset of reaction), allowing for better mold filling, but maintains a strong "gel time" (final cure) once the exotherm overcomes the steric barrier.[2]

DOT Diagram: The Immobilization Mechanism

Figure 1: Mechanism of MBE incorporation into the polyurethane matrix.[2] The hydroxyl group ensures covalent bonding, while the tertiary amine remains active for catalysis until steric locking occurs.[3]

Protocol 1: Low-VOC Flexible Foam Formulation

Objective: Synthesize a flexible PU foam with reduced surface tack and zero catalyst migration.

Materials:

Step-by-Step Methodology:

-

Resin Premix Preparation:

-

In a high-shear mixing cup, combine 100g Polyol, 0.5g Silicone Surfactant, and 3.0g Water.[3][1][2]

-

Crucial Step: Add 0.45g MBE .[1]

-

Note: The dosage of MBE is higher than standard DMAE (typically 0.3g) to account for the higher molecular weight (131.2 g/mol vs 89.1 g/mol ) and the steric delay factor.[2]

-

Mix at 2000 RPM for 30 seconds. Degas for 2 minutes.

-

-

Isocyanate Addition:

-

Free Rise Test:

Data Comparison: Steric Influence on Reactivity

| Catalyst Type | Dosage (pphp) | Cream Time (s) | Gel Time (s) | VOC Emission (ug/g) |

| Triethylamine (Standard) | 0.30 | 8 | 75 | > 500 (High) |

| DMAE (Methyl/Methyl) | 0.35 | 10 | 85 | < 50 (Low) |

| MBE (Methyl/Butyl) | 0.45 | 14 | 105 | < 10 (Trace) |

Insight: MBE provides a 40% extension in cream time compared to DMAE, allowing complex molds to fill completely before viscosity spikes.[3]

Section 2: pH-Responsive Drug Delivery Systems

In nanomedicine, polymers that respond to the slightly acidic environment of tumor tissues (pH 6.5) or endosomes (pH 5.[1][2]0) are highly sought after.[1][2][4]

MBE is a precursor to the monomer 2-(N-methyl-N-butylamino)ethyl methacrylate (MBEMA) .[1][2]

-

The "Butyl" Advantage: Polymers made from dimethyl-amino monomers (PDMAEMA) often have an LCST (Lower Critical Solution Temperature) around 50°C, which is too high for body-temperature triggering.[1][2] The hydrophobic butyl group in MBEMA lowers the LCST to near physiological range (37°C) and shifts the pKa, facilitating sharper pH transitions.

Protocol 2: Synthesis of MBEMA Monomer

Safety Warning: Methacryloyl chloride is a lachrymator.[1][2] Perform all steps in a fume hood.

-

Setup: Flame-dry a 500mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Solvent Phase: Charge flask with 13.1g (0.1 mol) of This compound and 15.2g (0.15 mol) Triethylamine (base scavenger) in 200mL anhydrous Dichloromethane (DCM). Cool to 0°C in an ice bath.

-

Acylation: Dropwise add 11.5g (0.11 mol) Methacryloyl Chloride diluted in 50mL DCM over 1 hour. Maintain temperature < 5°C.

-

Reaction: Allow to warm to room temperature and stir for 12 hours. The solution will turn cloudy as Triethylamine Hydrochloride precipitates.

-

Purification:

Protocol 3: Micelle Assembly & pH-Triggering

Workflow:

-

Polymerization: Polymerize MBEMA via RAFT (Reversible Addition-Fragmentation chain Transfer) to create a block copolymer: PEG-b-PMBEMA.

-

Self-Assembly: Dissolve copolymer in THF, then dialyze against water (pH 7.4). The hydrophobic PMBEMA core forms micelles.

-

Drug Loading: Hydrophobic drugs (e.g., Doxorubicin) are encapsulated in the core.

DOT Diagram: The "Proton Sponge" Mechanism

Figure 2: The pH-responsive mechanism.[3][1][2] The tertiary amine in the MBE moiety acts as a proton acceptor. Upon protonation, the polymer chain becomes hydrophilic and positively charged, forcing the micelle to swell and release its payload.[3]

References

-

Chattopadhyay, D. K., & Webster, D. C. (2009).[3][1][2] Thermal stability and flame retardancy of polyurethanes. Progress in Polymer Science. Link(Context: General mechanisms of amine catalysis and thermal degradation).[1][2]

-

Iwanaga, K., et al. (2012).[3][1][2] Synthesis and characterization of pH-sensitive block copolymers for drug delivery. Journal of Controlled Release. Link(Context: Homologous series of amino-methacrylates and pKa tuning).[1][2]

-

Huntsman Corporation. (2020).[1][2] JEFFCAT® Amine Catalysts for Low Emission Polyurethanes. Technical Bulletin. Link(Context: Industrial standards for reactive amine catalysts).[1][2]

-

Sigma-Aldrich. (2023).[1][2] 2-(Butylamino)ethanol and derivatives Safety Data Sheet. Link(Context: Physical properties and safety handling).

-

Van Camp, W., et al. (2013).[3][2] Thermo-responsive polymers: LCST vs UCST behavior in aqueous solutions. Polymer Chemistry. Link(Context: Effect of hydrophobic alkyl chains on LCST).

Sources

- 1. 2-(Butylamino)ethanol | 111-75-1 [chemicalbook.com]

- 2. Butylethanolamine | C6H15NO | CID 8132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Polyurethane Amine Catalysts Manufacturers - China Polyurethane Amine Catalysts Exporter & Suppliers [mofanpu.com]

- 4. Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives [mdpi.com]

Application Note: 2-(N-Methyl-N-butylamino)ethanol as a Corrosion Inhibitor

Abstract

This guide outlines the technical evaluation and application of 2-(N-Methyl-N-butylamino)ethanol (MBxE) as a corrosion inhibitor for ferrous metals and aluminum alloys. Unlike primary or secondary amino alcohols, this tertiary amine derivative combines the hydrophobicity of a butyl chain with the steric stability of an N-methyl group. This unique structure facilitates the formation of a compact, hydrophobic adsorption film on metal surfaces, effectively mitigating anodic dissolution and cathodic hydrogen evolution. This document provides step-by-step protocols for electrochemical validation (EIS, PDP), weight loss analysis, and surface characterization.

Chemical Profile & Rationale[1][2][3]

Molecule Identification[4]

-

IUPAC Name: 2-(N-Butyl-N-methylamino)ethanol[1]

-

CAS Number: 2893-48-3[2]

-

Molecular Formula:

-

Molecular Weight: 131.22 g/mol

-

Key Functional Groups:

-

Tertiary Amine (

): Acts as the primary adsorption center via lone pair donation to metal -

Hydroxyl Group (

): Provides secondary anchoring and hydrogen bonding capability. -

Butyl Chain: Increases hydrophobicity, expelling water molecules from the metal interface.

-

Mechanism of Action

The inhibition efficiency of MBxE relies on a mixed-type adsorption mechanism .

-

Physisorption: In acidic media (

rich), the tertiary nitrogen protonates ( -

Chemisorption: Neutral molecules donate lone pair electrons from the Nitrogen and Oxygen atoms to the empty

-orbitals of iron ( -

Film Formation: The butyl tail orients away from the surface, creating a hydrophobic barrier that repels water and aggressive ions (

,

Experimental Protocols

Materials & Solution Preparation

Objective: Create reproducible corrosive environments to stress-test the inhibitor.

Reagents:

-

Test Metal: Mild Steel (C1018) or Aluminum Alloy (AA6061), polished to mirror finish (up to 1200 grit SiC).

-

Aggressive Media: 1.0 M HCl (Acidizing simulation) or 3.5% NaCl (Marine simulation).

-

Inhibitor Stock: this compound (98%+ purity).

Protocol:

-

Stock Solution: Dissolve MBxE in the aggressive medium to create a 1000 ppm stock.

-

Serial Dilution: Prepare test concentrations of 50, 100, 200, 500, and 1000 ppm.

-

Equilibration: Allow solutions to stabilize at 25°C (or target operational temp) for 30 minutes before immersion.

Weight Loss Method (ASTM G1 Modified)

Rationale: Provides a direct measurement of corrosion rate over long exposure times.

-

Weighing: Measure initial weight (

) of dried, polished coupons to -

Immersion: Suspend coupons in test solutions (with and without inhibitor) for 24 hours using glass hooks.

-

Cleaning: Remove coupons, rinse with deionized water, scrub lightly with a bristle brush to remove corrosion products, rinse with acetone, and dry.

-

Re-weighing: Measure final weight (

).

Calculation:

Electrochemical Impedance Spectroscopy (EIS)

Rationale: EIS distinguishes between solution resistance (

Setup:

-

Working Electrode: Embedded metal sample (

exposed area). -

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum mesh.

Parameters:

-

Frequency Range: 100 kHz to 10 mHz.

-

Amplitude: 10 mV AC perturbation.

-

Bias: Open Circuit Potential (OCP).

Analysis:

Fit data to a Randles equivalent circuit (

Potentiodynamic Polarization (PDP)

Rationale: Determines if the inhibitor acts on the anodic (oxidation) or cathodic (reduction) reaction.

Protocol:

-

Stabilize OCP for 30 minutes.

-

Scan potential from -250 mV to +250 mV vs OCP.

-

Scan Rate: 1 mV/s.

-

Tafel Extrapolation: Determine corrosion current density (

) and Tafel slopes (

Visualizations

Experimental Workflow (DOT Diagram)

This diagram illustrates the logical flow from sample preparation to data validation.

Figure 1: Integrated workflow for evaluating MBxE corrosion inhibition efficiency.

Adsorption Mechanism Logic

The following diagram details the molecular interaction at the interface.

Figure 2: Dual-mode adsorption mechanism of MBxE on ferrous surfaces.

Data Analysis & Interpretation

Inhibition Efficiency Calculation

Calculate efficiency ($\eta % $) using data from both methods to ensure convergence.

| Parameter | Formula | Notes |

| Weight Loss | ||

| Polarization | ||

| Impedance |

Adsorption Isotherms

To validate the mechanism, fit the surface coverage (

-

Plot:

(y-axis) vs. -

Linearity: A straight line with

confirms monolayer adsorption. -

Thermodynamics: Calculate Gibbs Free Energy (

).-

kJ/mol

-

kJ/mol

-

MBxE typically exhibits values between -20 and -40 kJ/mol, indicating mixed adsorption .

-

kJ/mol

References

-

BenchChem. (n.d.). This compound Structure and Properties. Retrieved from

-

Eastman Chemical Company. (n.d.). N-Butylaminoethanol (BAE) Technical Data Sheet. Retrieved from

-

Ecolab. (n.d.). Ethanol Corrosion Inhibitors for Fuel Systems. Retrieved from

-

SciRP. (2013). Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. Journal of Materials Science and Chemical Engineering. Retrieved from

-

ResearchGate. (2022). A review of amino acids and derivatives used as corrosion inhibitors on iron metal/alloys. Retrieved from

Sources

reaction kinetics of 2-(N-Methyl-N-butylamino)ethanol with electrophiles

Application Note: Kinetic Characterization of 2-(N-Methyl-N-butylamino)ethanol (MBE) with Electrophiles

Executive Summary

This compound (MBE) represents a distinct class of "hybrid" nucleophiles featuring a sterically modulated tertiary amine and a primary hydroxyl group.[1] Its unique structure—combining the hydrophobicity of a butyl chain with the reactivity of an N-methylethanolamine core—makes it a critical candidate for water-lean Carbon Capture and Storage (CCS) solvents and as a catalytic chain extender in polyurethane synthesis.

Unlike primary amines (e.g., MEA) that react instantaneously with CO

This guide provides rigorous protocols to characterize the kinetics of MBE against its two primary electrophile classes: Carbon Dioxide (CO

Reaction Mechanism & Theory

Understanding the specific pathway is prerequisite to selecting the correct analytical technique.

A. Reaction with CO (The Tertiary Amine Pathway)

MBE lacks an N-H bond, preventing direct carbamate formation.[1] Instead, it acts as a Brønsted base, catalyzing the hydrolysis of CO

-

Kinetic Challenge: The reaction is moderately fast (

), requiring rapid mixing techniques (Stopped-Flow). -

Steric Influence: The N-butyl group introduces steric hindrance compared to N,N-dimethylethanolamine (DMEA), potentially lowering

but increasing selectivity against H

B. Reaction with Isocyanates (The Autocatalytic Pathway)

In polyurethane synthesis, the hydroxyl group attacks the isocyanate carbon. The tertiary nitrogen on MBE stabilizes the transition state via hydrogen bonding, creating an "autocatalytic" effect.

-

Kinetic Challenge: Moisture sensitivity of isocyanates requires strictly anhydrous conditions.[1]

Visualization of Reaction Pathways

Figure 1: Divergent reaction pathways of MBE depending on the electrophile.[1] Note the catalytic role of the nitrogen center in both pathways.

Protocol A: Stopped-Flow Kinetics for CO Absorption

Objective: Determine the second-order rate constant (

Materials:

-

MBE Solution: 0.05 – 0.5 M in water (freshly degassed).[1]

-

CO

Solution: Saturated aqueous CO -

Indicator: Thymol Blue (pK

8.[1]9) or Phenolphthalein, depending on pH range.[1] -

Instrument: High-performance Stopped-Flow system (e.g., Biologic, TgK Scientific).[1]

Step-by-Step Methodology:

-

Preparation of Pseudo-First-Order Conditions: Ensure [MBE]

[CO -

Optical Setup: Set the monochromator to the

of the basic form of the indicator (e.g., 595 nm for Thymol Blue). The reaction will cause a pH drop, decreasing absorbance. -

Shot Sequence:

-

Drive 1: MBE solution + Indicator.

-

Drive 2: CO

saturated water.[1] -

Trigger: Pneumatic ram mixes reagents in the observation cell (< 2 ms dead time).

-

-

Data Acquisition: Record absorbance vs. time (

). The traces should fit a single exponential decay: -

Analysis:

Protocol B: Isocyanate Reaction Kinetics (Back-Titration)

Objective: Measure the reaction rate of MBE with Phenyl Isocyanate (PhNCO) to assess polyurethane curing potential. Technique: Di-n-butylamine Back-Titration (ASTM D2572 modified).[1]

Materials:

-

Reactants: MBE (dried over molecular sieves), Phenyl Isocyanate.[1]

-

Solvent: Anhydrous Toluene or DMF.[1]

-

Quenching Agent: 2N Di-n-butylamine (DBA) in toluene.[1]

-

Titrant: 1N HCl standard solution.

Step-by-Step Methodology:

-

Reactor Setup: Use a jacketed glass reactor at constant temperature (e.g., 25°C) under a dry N

blanket. Moisture will consume isocyanate and invalidate results.[1] -

Initiation: Mix equimolar amounts of MBE and PhNCO in the solvent. Start the timer (

).[1]-

Note: If the reaction is too fast due to autocatalysis, dilute to 0.05 M.

-

-

Sampling & Quenching: At defined intervals (e.g., 2, 5, 10, 20 min), withdraw a 5 mL aliquot. Immediately inject into an excess of Di-n-butylamine (DBA) solution.[1]

-

Titration: Titrate the excess DBA with 1N HCl using Bromophenol Blue indicator (Blue

Yellow). -

Calculation:

Plot

Data Analysis & Expected Results

| Parameter | MBE Behavior | Comparison to Standard |

| CO | Moderate ( | Slower than MEA; Comparable to MDEA.[1][5] |

| CO | High (1.0 mol/mol) | Double the capacity of MEA (0.5 mol/mol).[1][5] |

| Urethane Formation | Fast (Autocatalytic) | Faster than n-Butanol; Slower than pure catalysts (e.g., DABCO).[1][5] |

| Activation Energy | ~40-50 kJ/mol | Typical for base-catalyzed hydration.[1][5] |

Troubleshooting Note:

If the Arrhenius plot for CO

Visualizing the Experimental Workflow

Figure 2: Schematic of the Stopped-Flow apparatus required for capturing the fast kinetics of MBE-CO

References

-

Versteeg, G. F., & van Swaaij, W. P. M. (1988).[1][8][9] On the kinetics between CO2 and alkanolamines both in aqueous and non-aqueous solutions—II. Tertiary amines. Chemical Engineering Science, 43(3), 579-594.[1] Link[1]

-

Vaidya, P. D., & Kenig, E. Y. (2007).[1][7] CO2-Alkanolamine Reaction Kinetics: A Review of Recent Studies. Chemical Engineering & Technology, 30(11), 1467-1474.[1] Link[1]

-

ASTM International. (2018).[1] ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers.[1] Link

-

PubChem. (n.d.).[1] this compound (Compound Summary).[1][10] Link[1]

-

Baker, J. W., & Gaunt, J. (1949).[1] The mechanism of the reaction of aryl isocyanates with alcohols and amines. Journal of the Chemical Society, 9-18. Link

Sources

- 1. This compound | C7H17NO | CID 237041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethanol, 2-(methylamino)- (CAS 109-83-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. youtube.com [youtube.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. ris.utwente.nl [ris.utwente.nl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | 2893-48-3 | Benchchem [benchchem.com]

Application Note: Formulation and Characterization of 2-(N-Methyl-N-butylamino)ethanol-based Ionic Liquids

Executive Summary

This guide details the formulation of ionic liquids (ILs) derived from 2-(N-Methyl-N-butylamino)ethanol (BMEA; CAS: 103-77-5).[1] BMEA is a bifunctional precursor featuring a tertiary amine core and a hydroxyl tail.[1] This dual functionality allows for the synthesis of two distinct classes of ILs:

-

Protic Ionic Liquids (PILs): Formed via proton transfer, retaining a labile proton for hydrogen bonding networks—ideal for biological buffering and CO₂ capture.

-

Aprotic/Quaternary Ionic Liquids (AILs): Formed via quaternization, providing permanent charge and high thermal stability—ideal for electrolytes and harsh reaction media.